N-[2-(1H-indol-3-yl)ethyl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide
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Overview
Description
N-[2-(1H-indol-3-yl)ethyl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide is a synthetic organic compound that combines the structural features of indole, tetrazole, and benzamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide typically involves the following steps:
Formation of the Indole Derivative: The indole moiety can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Tetrazole Group: The tetrazole ring can be introduced through a [2+3] cycloaddition reaction between an azide and a nitrile.
Coupling with Benzamide: The final step involves coupling the indole-tetrazole intermediate with benzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-3-yl)ethyl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides.
Scientific Research Applications
N-[2-(1H-indol-3-yl)ethyl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The indole moiety can interact with serotonin receptors, while the tetrazole group can mimic carboxylate groups, allowing the compound to inhibit enzymes such as angiotensin-converting enzyme (ACE). The benzamide group can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Similar structure but with a different substituent on the benzamide group.
N-[2-(1H-indol-3-yl)ethyl]-2-(6-methoxynaphthalen-2-yl)propanamide: Contains a methoxynaphthalene group instead of a tetrazole ring.
Uniqueness
N-[2-(1H-indol-3-yl)ethyl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C19H18N6O |
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Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2-(5-methyltetrazol-1-yl)benzamide |
InChI |
InChI=1S/C19H18N6O/c1-13-22-23-24-25(13)18-9-5-3-7-16(18)19(26)20-11-10-14-12-21-17-8-4-2-6-15(14)17/h2-9,12,21H,10-11H2,1H3,(H,20,26) |
InChI Key |
NCFZVLQWGRGTNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=CC=C2C(=O)NCCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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